1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine
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Overview
Description
1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a hydroxypiperidinyl group, and a methylpyrimidinyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the dichloro groups.
Pyrimidine Ring Formation: The next step involves the synthesis of the pyrimidine ring, which can be achieved through a series of condensation reactions.
Coupling Reactions: The final step involves coupling the dichlorophenyl intermediate with the pyrimidine ring and the hydroxypiperidinyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H27Cl2N7O |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C20H27Cl2N7O/c1-13-10-18(24-7-3-9-29-8-2-4-15(30)12-29)27-20(25-13)28-19(23)26-14-5-6-16(21)17(22)11-14/h5-6,10-11,15,30H,2-4,7-9,12H2,1H3,(H4,23,24,25,26,27,28) |
InChI Key |
JXSZNBGKLSEBAS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)NCCCN3CCCC(C3)O |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)NCCCN3CCCC(C3)O |
Origin of Product |
United States |
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